N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide
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Overview
Description
N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is a complex organic compound that features a unique combination of imidazole and chromen structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and chromen intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include aromatic aldehydes, amines, and various catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The chromen structure may interact with biological membranes or proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)imidazole
- 2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone
- 4-(1H-Imidazol-1-yl)aniline
Uniqueness
N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is unique due to its specific combination of imidazole and chromen structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C27H22N4O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C27H22N4O3/c1-18(28)30-21-9-12-24-23(15-21)25(32)27(33-16-19-5-3-2-4-6-19)26(34-24)20-7-10-22(11-8-20)31-14-13-29-17-31/h2-15,17H,16H2,1H3,(H2,28,30) |
InChI Key |
FHYOEYRKWCWYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)N5C=CN=C5)N |
Origin of Product |
United States |
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